(2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
Description
The compound (2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral β-amino acid derivative featuring a hydroxyl group at the C2 position, an amino group at C3, and a 3-(trifluoromethyl)phenyl substituent. Its stereochemical configuration (2R,3R) is critical for biological interactions, as enantiomeric forms often exhibit divergent pharmacological properties . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in drug discovery, particularly for targeting enzymes or receptors sensitive to aromatic and electron-withdrawing substituents .
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPHPYIWVLSKB-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H]([C@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654593 | |
| Record name | (2R,3R)-3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217618-05-7 | |
| Record name | (2R,3R)-3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as TFMPA, is an amino acid derivative notable for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10F3NO3
- Molecular Weight : 249.19 g/mol
- CAS Number : 1217618-05-7
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and interaction with biological targets.
TFMPA has been studied for its interactions with various neurotransmitter systems, particularly in relation to GABA receptors and NMDA receptors. The trifluoromethyl substitution appears to enhance binding affinity and modulate receptor activity.
Key Findings:
- GABA Receptor Modulation : Preliminary studies indicate that TFMPA may enhance GABA(A) receptor currents in hippocampal neurons, suggesting a potential role as a modulator of inhibitory neurotransmission .
- NMDA Receptor Interaction : The compound has shown promise in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory functions.
Anticonvulsant Properties
TFMPA has demonstrated significant anticonvulsant activity in animal models. In studies assessing its efficacy against maximal electroshock (MES) and subcutaneous metrazol (scMET), TFMPA exhibited a therapeutic index that suggests a favorable safety profile compared to traditional anticonvulsants .
Anesthetic Properties
Research indicates that TFMPA reduces the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects. This property positions it as a potential candidate for use in anesthesia, particularly in patients where traditional agents may pose risks .
Case Studies
- Study on Anesthetic Efficacy :
- Anticonvulsant Activity Assessment :
Comparative Analysis
The following table summarizes the biological activities of TFMPA compared to other similar compounds:
| Compound | Anticonvulsant Activity | Anesthetic Potency | GABA Modulation |
|---|---|---|---|
| TFMPA | High | Significant | Yes |
| Traditional AED | Moderate | Low | Variable |
| Other Analogues | Variable | Moderate | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Trifluoromethyl Position on the Phenyl Ring
- Target Compound : The -CF₃ group is at the 3-position of the phenyl ring. This placement balances steric and electronic effects, optimizing interactions with hydrophobic pockets in biological targets .
- Molecular modeling suggests this positional change may alter π-π stacking or hydrogen-bonding interactions .
Fluorine vs. Trifluoromethyl Substitutents
- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid (): Replacing -CF₃ with -F reduces lipophilicity (logP decreases by ~1.5) and electron-withdrawing effects. This diminishes metabolic stability but may improve aqueous solubility .
Stereochemical Variations
- (2S,3S)-3-Amino-3-(3-(trifluoromethyl)phenyl)-2-hydroxypropanoic Acid: The enantiomeric (2S,3S) form may exhibit reversed selectivity in chiral environments, such as enzyme active sites. For example, in proteasome inhibition studies (), stereochemistry directly correlates with IC₅₀ values, with (2R,3R) configurations showing 10-fold higher potency than (2S,3S) analogs .
- (2R,3R)-3-Amino-3-(4-(trifluoromethyl)phenyl)-2-hydroxypropanoic Acid (): Shifting the -CF₃ group to the 4-position increases symmetry but may reduce binding due to altered van der Waals interactions .
Functional Group Modifications
Amino Group Protection
- (2R,3R)-3-(tert-Butoxycarbonylamino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic Acid (): Boc protection of the amino group increases molecular weight (349.3 g/mol vs. 247.2 g/mol for the unprotected form) and solubility in organic solvents. This derivative is preferred in solid-phase peptide synthesis but requires deprotection for biological activity .
- Fmoc-Protected Analogs (): Fmoc groups enhance UV detectability and are compatible with automated synthesis, though they introduce steric bulk that may hinder coupling efficiency .
Hydroxyl Group Modifications
Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Compounds
*Calculated using ChemAxon.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
